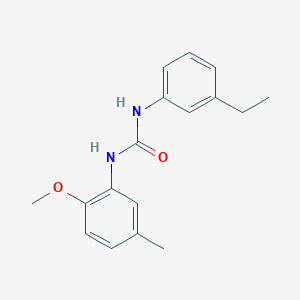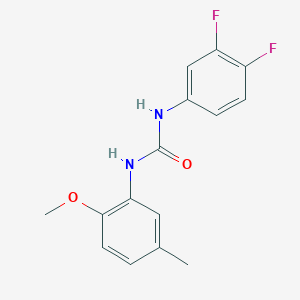
N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea, also known as CMU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.78 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea is not fully understood, but it is believed to act as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and reduces the influx of calcium ions into the cell, which is necessary for the activation of the receptor. N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has also been shown to modulate the activity of the TRP channels by altering the gating properties of the channel.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitatory signaling in the brain. N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has also been shown to reduce the activity of the TRP channels, which are involved in sensory perception. In addition, N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to have anti-inflammatory properties and has been used to treat various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea in lab experiments is its specificity towards the NMDA receptor and TRP channels. This allows researchers to study the function of these channels without affecting other ion channels or receptors. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its effects on other ion channels and receptors are not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea in scientific research. One direction is to study its effects on other ion channels and receptors to further understand its mechanism of action. Another direction is to develop more soluble forms of N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea to improve its administration in vivo. Finally, N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea can be used as a tool to study the role of the NMDA receptor and TRP channels in various neurological and sensory disorders.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has been extensively used in scientific research as a tool to study the function of various ion channels and receptors. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has also been used to study the function of the transient receptor potential (TRP) channels, which play a crucial role in sensory perception.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-8-11(9-12(10)16)17-15(19)18-13-5-3-4-6-14(13)20-2/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTRLXFIVUFVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-5-nitrophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4281766.png)
![5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4281777.png)


![N-(2-chloro-3-pyridinyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4281800.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4281801.png)
![ethyl 5-ethyl-2-[({[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4281807.png)
![N-cyclopentyl-4-[4-(3-methylphenoxy)piperidin-1-yl]-4-oxobutanamide](/img/structure/B4281813.png)

![2-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4281820.png)
![N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4281826.png)
![N-(2-ethylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4281830.png)
![N-(2-methoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4281831.png)
![2-(4-{2-[(2,5-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4281838.png)